molecular formula C11H13LiO3 B2532280 Lithium(1+) ion 5-hydroxy-2-phenylpentanoate CAS No. 2089277-77-8

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate

Katalognummer B2532280
CAS-Nummer: 2089277-77-8
Molekulargewicht: 200.16
InChI-Schlüssel: ZNAOTPBVUOWYFH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate, also known as Li-PHP, is a novel organic lithium salt compound . It has a molecular weight of 200.16 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is lithium 5-hydroxy-2-phenylpentanoate . The InChI code for this compound is 1S/C11H14O3.Li/c12-8-4-7-10 (11 (13)14)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2, (H,13,14);/q;+1/p-1 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 200.16 . The storage temperature is room temperature .

Wissenschaftliche Forschungsanwendungen

Neuroprotective and Neurotrophic Effects

Research has demonstrated that lithium, at therapeutic doses, increases brain N-acetyl-aspartate (NAA) concentration, suggesting lithium's neuroprotective and possibly neurotrophic effects in the human brain. This increase in NAA, a marker of neuronal viability and function, provides indirect support for the hypothesis that lithium enhances neuronal viability/function, which could be crucial for its long-term beneficial effects in mood disorders and cognitive impairments (Moore et al., 2000).

Cognitive Impairment and Alzheimer's Disease

Lithium treatment has been associated with stabilizing cognitive and functional decline in individuals with amnestic mild cognitive impairment (MCI), a condition that has a high risk for developing Alzheimer's disease. This suggests lithium's potential disease-modifying properties, with a significant increase in cerebrospinal fluid amyloid-beta peptide (Aβ1−42) observed after prolonged treatment, reinforcing its role in the MCI-Alzheimer's continuum (Forlenza et al., 2019).

Mood Disorders and Lithium's Mechanism

Studies have explored lithium's effect on neurotransmitter activities and its implications for treating mood disorders. One study found no significant changes in neurotransmitter turnover in healthy subjects under lithium treatment, suggesting lithium's corrective action may specifically target neurotransmitter abnormalities in patients with mood disorders, rather than affecting individuals without these disorders (Rudorfer et al., 1985).

Renal and Endocrine Effects

Long-term lithium use is associated with a decline in renal function, hypothyroidism, and hypercalcemia, highlighting the need for regular monitoring of renal, thyroid, and parathyroid function in patients treated with lithium. This association suggests a careful consideration of lithium's adverse effects alongside its therapeutic benefits (Shine et al., 2015).

Lithium and Spinal Cord Injury

A clinical trial on the efficacy of lithium carbonate treatment for chronic spinal cord injuries indicated that while lithium treatment did not change neurological outcomes, it might have potential in treating neuropathic pain associated with chronic spinal cord injury. This suggests a nuanced understanding of lithium's therapeutic applications beyond its well-known use in mood disorders (Yang et al., 2011).

Safety and Hazards

The safety information for this compound includes pictograms GHS07, signal word warning, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Target of Action

The primary target of Lithium(1+) ion 5-hydroxy-2-phenylpentanoate is the neurotransmitter system in the brain . It interacts with several critical neuronal enzymes and neurotransmitter receptors . The active principle in these salts is the lithium ion Li+, which can easily displace K+ and Na+ and even Ca+2, occupying their sites in these neuronal components .

Mode of Action

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate: interacts with its targets by decreasing presynaptic dopamine activity and inactivating postsynaptic G protein . This reduces excitatory neurotransmission in the brain . The subunits of the dopamine associated G protein have been reported to be higher in bipolar disorder patients and may contribute to the pathophysiology of bipolar affective disorder .

Biochemical Pathways

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate: affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . The Myoinositol (MI) pathway is responsible for maintaining signal efficiency by the production of two postsynaptic second messenger system pathways on Inositol triphosphate (IP3) and Diaglycerol (DAG), both of which ultimately modulate neurotransmission and regulate gene transcription .

Pharmacokinetics

The pharmacokinetics of Lithium(1+) ion 5-hydroxy-2-phenylpentanoate is linear within the dose regimen used in clinical practice . . Lithium has an extremely narrow therapeutic window. To avoid adverse effects or, conversely, lack of drug response, it is necessary to routinely administer therapeutic drug monitoring (TDM) .

Result of Action

The molecular and cellular effects of Lithium(1+) ion 5-hydroxy-2-phenylpentanoate’s action include a decrease in presynaptic dopamine activity and inactivation of postsynaptic G protein . This leads to a reduction in excitatory neurotransmission in the brain . The compound also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Action Environment

The action, efficacy, and stability of Lithium(1+) ion 5-hydroxy-2-phenylpentanoate can be influenced by environmental factors. For instance, a global shortage of lithium is likely to make lithium ion cells unsustainable as the current demand for lithium exceeds the supply . Reports of lithium ion cell fires have raised concern about the safety of these batteries in electronic devices .

Eigenschaften

IUPAC Name

lithium;5-hydroxy-2-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3.Li/c12-8-4-7-10(11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAOTPBVUOWYFH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)C(CCCO)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13LiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium(1+) ion 5-hydroxy-2-phenylpentanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.